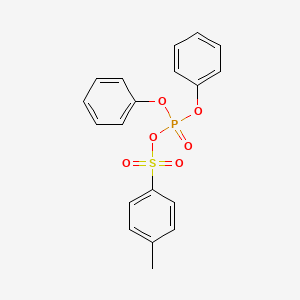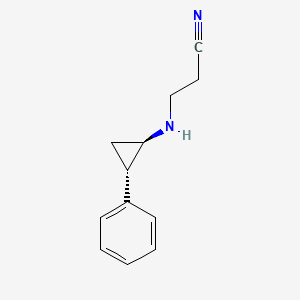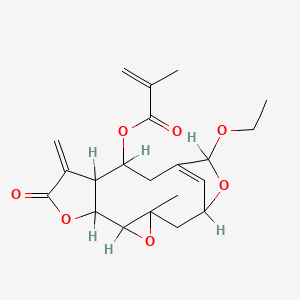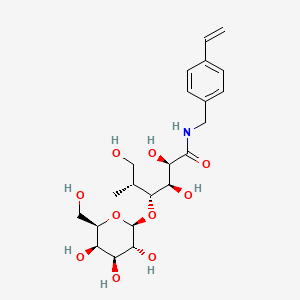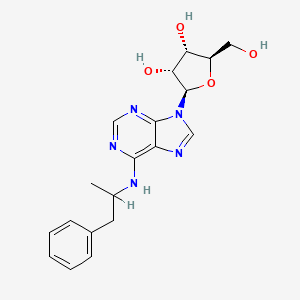
N-(1-Methyl-2-phenylethyl)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N6-苯异丙基腺苷,通常称为 (S)-PIA,是一种合成有机化合物,属于腺苷受体激动剂类别。它是 N6-苯异丙基腺苷的立体异构体,已知其对腺苷受体(特别是 A1 受体)具有高亲和力和选择性。 该化合物因其在神经学和心脏病学等各个领域潜在的治疗应用而被广泛研究 .
准备方法
合成路线和反应条件
(S)-N6-苯异丙基腺苷的合成通常涉及以下步骤:
起始原料: 合成从腺苷衍生物的制备开始。
N-烷基化: 腺苷衍生物在受控条件下与苯异丙胺进行 N-烷基化,形成所需产物。
纯化: 然后使用色谱技术纯化粗产物,以获得高纯度的 (S)-N6-苯异丙基腺苷。
工业生产方法
在工业环境中,(S)-N6-苯异丙基腺苷的生产可能涉及:
大规模合成: 利用自动化反应器和连续流动系统来扩大合成过程。
反应条件优化: 微调温度、压力和溶剂体系等参数,以最大限度地提高产率并减少杂质。
质量控制: 实施严格的质量控制措施,以确保最终产品的均一性和纯度。
化学反应分析
(S)-N6-苯异丙基腺苷会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,形成相应的氧化衍生物。
还原: 可以进行还原反应以修饰分子中存在的官能团。
取代: 该化合物可以发生亲核取代反应,其中特定的取代基被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤化物和胺等亲核试剂用于取代反应。
主要形成的产物
从这些反应中形成的主要产物取决于所用试剂和特定条件。例如,氧化可能产生羟基化衍生物,而取代反应可以将各种官能团引入分子中。
科学研究应用
(S)-N6-苯异丙基腺苷具有广泛的科学研究应用:
化学: 它被用作涉及腺苷受体激动剂研究的参考化合物。
生物学: 该化合物用于研究以了解腺苷受体在细胞信号传导和生理过程中的作用。
医学: 它在治疗心律失常、神经退行性疾病和缺血性损伤等疾病方面具有潜在的治疗应用。
工业: 该化合物用于开发新药,并在药物发现研究中用作工具。
作用机制
(S)-N6-苯异丙基腺苷通过与腺苷受体(特别是 A1 受体)结合而发挥其作用。这种结合导致细胞内信号通路激活,包括抑制腺苷酸环化酶、降低环腺苷酸 (cAMP) 水平和调节离子通道活性。 这些作用导致各种生理效应,例如血管扩张、神经保护和抗炎反应 .
相似化合物的比较
(S)-N6-苯异丙基腺苷可以与其他腺苷受体激动剂进行比较,例如:
N6-环戊基腺苷 (CPA): 与 (S)-N6-苯异丙基腺苷类似,以其对 A1 受体的高度选择性而闻名。
N6-环己基腺苷 (CHA): 另一种有效的 A1 受体激动剂,具有类似的药理特性。
N6-苄基腺苷 (BA): 对 A1 和 A2 受体均表现出亲和力,与 (S)-N6-苯异丙基腺苷相比选择性较低。
(S)-N6-苯异丙基腺苷的独特性在于其特定的立体化学,这有助于其对 A1 受体的高度选择性和效力,使其区别于其他腺苷受体激动剂 .
属性
CAS 编号 |
20125-40-0 |
|---|---|
分子式 |
C19H23N5O4 |
分子量 |
385.4 g/mol |
IUPAC 名称 |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11?,13-,15-,16-,19-/m1/s1 |
InChI 键 |
RIRGCFBBHQEQQH-UVCRECLJSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
手性 SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Key on ui other cas no. |
38594-97-7 |
同义词 |
(N6)-1-phenyl-2-propyladenosine 1-MPEAD N(6)-(1-methyl-2-phenethyl)adenosine N(6)-(2-phenylisopropyl)adenosine N-(1-methyl-2-phenylethyl)adenosine N-(1-methyl-2-phenylethyl)adenosine, (R)-isomer N-(1-methyl-2-phenylethyl)adenosine, (S)-isomer N6-PPA R-PIA S-PIA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


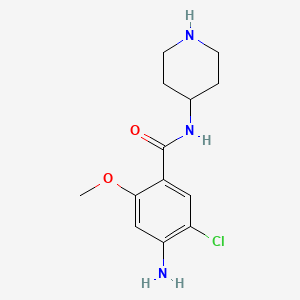
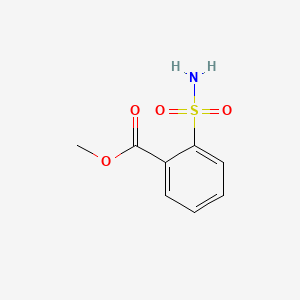

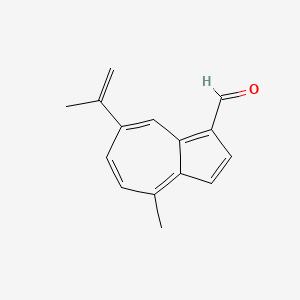
![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)
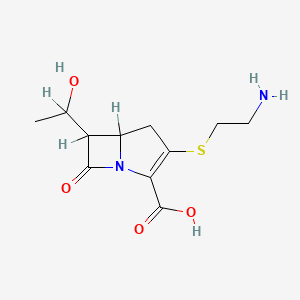
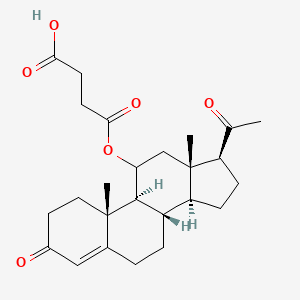
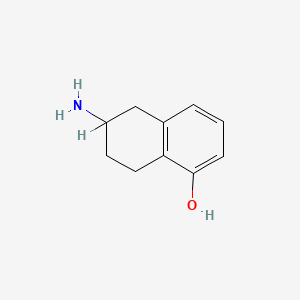
![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)
